Cas no 1355567-40-6 (N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide)
![N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/1355567-40-6x500.png)
N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- EN300-26687420
- AKOS033178473
- 1355567-40-6
- Z1230420309
- N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide
- N-(2-cyano-3-methylbutan-2-yl)-2-[2-[[(6-methylpyridin-2-yl)amino]methyl]pyrrolidin-1-yl]acetamide
-
- インチ: 1S/C19H29N5O/c1-14(2)19(4,13-20)23-18(25)12-24-10-6-8-16(24)11-21-17-9-5-7-15(3)22-17/h5,7,9,14,16H,6,8,10-12H2,1-4H3,(H,21,22)(H,23,25)
- InChIKey: WZBXUYNGIZNXLP-UHFFFAOYSA-N
- SMILES: O=C(CN1CCCC1CNC1C=CC=C(C)N=1)NC(C#N)(C)C(C)C
計算された属性
- 精确分子量: 343.23721057g/mol
- 同位素质量: 343.23721057g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 7
- 複雑さ: 499
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 81Ų
N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687420-0.05g |
1355567-40-6 | 90% | 0.05g |
$212.0 | 2023-09-11 |
N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamideに関する追加情報
Compound CAS No. 1355567-40-6: N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide
The compound with CAS No. 1355567-40-6, named N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide, is a complex organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound has been the subject of recent research studies, particularly focusing on its structural properties, pharmacological effects, and potential applications in therapeutic interventions.
Chemical Structure and Synthesis: The molecule features a unique combination of functional groups, including a cyano group, methyl substituents, and a pyrrolidine ring. The synthesis of this compound involves multi-step organic reactions, leveraging advanced techniques such as Suzuki coupling and amide bond formation. Recent advancements in synthetic chemistry have enabled the optimization of its production process, enhancing yield and purity.
Pharmacological Properties: Studies have demonstrated that this compound exhibits potent biological activity, particularly as an inhibitor of specific enzyme targets associated with inflammatory diseases and cancer progression. Preclinical trials have shown promising results in reducing inflammation and inhibiting tumor growth in animal models. The compound's ability to selectively target these pathways makes it a strong candidate for further development into a therapeutic agent.
Mechanism of Action: The compound's mechanism of action involves the modulation of key signaling pathways, such as the NF-kB pathway and the MAPK/ERK cascade. Its interaction with these pathways has been extensively studied using techniques like molecular docking and in vitro assays. Recent findings suggest that the compound's efficacy is enhanced by its ability to penetrate cellular membranes efficiently due to its lipophilic nature.
Toxicological Evaluation: Safety studies conducted on this compound indicate that it has a favorable toxicity profile at therapeutic doses. Acute and subchronic toxicity tests have shown minimal adverse effects, with no significant organ damage observed in experimental animals. These results support its potential for long-term use in clinical settings.
Applications in Drug Development: Given its potent biological activity and favorable safety profile, this compound is being actively pursued for its potential in treating chronic inflammatory diseases such as rheumatoid arthritis and certain types of cancers. Pharmaceutical companies are exploring its use as a lead compound for developing novel therapeutics with improved efficacy and reduced side effects.
Future Research Directions: Ongoing research is focused on optimizing the compound's pharmacokinetic properties to enhance its bioavailability and reduce clearance rates. Additionally, studies are being conducted to identify potential drug-drug interactions and to explore its efficacy in combination therapies.
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide represents a significant advancement in medicinal chemistry. Its unique structure, potent biological activity, and favorable safety profile make it a promising candidate for future drug development efforts.
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